molecular formula C21H21N3O3 B3854959 N,N-bis(2-hydroxyethyl)-4,6-diphenylpyrimidine-2-carboxamide

N,N-bis(2-hydroxyethyl)-4,6-diphenylpyrimidine-2-carboxamide

Cat. No.: B3854959
M. Wt: 363.4 g/mol
InChI Key: DAKXWGQCCKPKBE-UHFFFAOYSA-N
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Description

N,N-bis(2-hydroxyethyl)-4,6-diphenylpyrimidine-2-carboxamide: is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of two hydroxyethyl groups attached to the nitrogen atoms and two phenyl groups attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-hydroxyethyl)-4,6-diphenylpyrimidine-2-carboxamide typically involves the reaction of 4,6-diphenylpyrimidine-2-carboxylic acid with diethanolamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts such as zinc-doped calcium oxide nanospheroids can further enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-hydroxyethyl)-4,6-diphenylpyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid or sulfuric acid under controlled temperatures.

Major Products

    Oxidation: Formation of aldehyde or carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of nitro, sulfonic, or other functional groups on the phenyl rings.

Scientific Research Applications

N,N-bis(2-hydroxyethyl)-4,6-diphenylpyrimidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of N,N-bis(2-hydroxyethyl)-4,6-diphenylpyrimidine-2-carboxamide involves its interaction with specific molecular targets. The hydroxyethyl groups can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The phenyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity to target molecules. The pyrimidine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

  • N,N-bis(2-hydroxyethyl)ethylenediamine
  • N,N-bis(2-hydroxyethyl)oleamide
  • N,N-bis(2-hydroxyethyl)piperazine

Uniqueness

N,N-bis(2-hydroxyethyl)-4,6-diphenylpyrimidine-2-carboxamide is unique due to the presence of the pyrimidine ring and phenyl groups, which are not found in the similar compounds listed above. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N,N-bis(2-hydroxyethyl)-4,6-diphenylpyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c25-13-11-24(12-14-26)21(27)20-22-18(16-7-3-1-4-8-16)15-19(23-20)17-9-5-2-6-10-17/h1-10,15,25-26H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKXWGQCCKPKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C(=O)N(CCO)CCO)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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